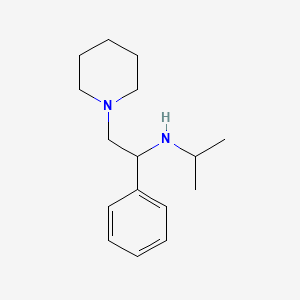

N-(1-phenyl-2-piperidin-1-ylethyl)propan-2-amine

Description

Properties

IUPAC Name |

N-(1-phenyl-2-piperidin-1-ylethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSZAQRPQVSXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CN1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations, starting from readily available precursors such as phenethylamine derivatives and piperidine-containing intermediates. The key steps include:

- Formation of the piperidine ring-substituted intermediate

- Alkylation or reductive amination to introduce the isopropylamine moiety

- Purification and characterization of the final amine compound

Detailed Synthetic Route from Literature

A representative synthesis is outlined below, based on reported methods and patent disclosures:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium metal, toluene, anhydrous methanol | Preparation of reactive sodium methoxide intermediate by refluxing sodium in toluene followed by slow addition of methanol |

| 2 | N,N-bis(methoxycarbonylethyl)phenethylamine (III), reflux | Dropwise addition of precursor III to sodium methoxide solution at controlled temperature (<60°C), followed by reflux for 3 hours to form intermediate 3 |

| 3 | 25% HCl, reflux 5 hours | Acid hydrolysis of intermediate 3 to yield 1-phenethyl-4-piperidone 4 |

| 4 | 40% NaOH, pH adjustment to 12, recrystallization | Basification to precipitate product, followed by filtration and recrystallization from petroleum ether to obtain pure 1-phenethyl-4-piperidone (yield ~89.5%, mp 54.6-56.2°C) |

This intermediate can then undergo reductive amination with isopropylamine or its derivatives to afford the target this compound compound.

Alternative Synthetic Approaches

- Reductive Amination: The piperidone intermediate can be reacted with isopropylamine in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation (H2, Pd/C) to yield the desired secondary amine.

- Alkylation: Direct alkylation of (1R)-1-phenyl-2-piperidin-1-ylethanamine with isopropyl halides under basic conditions (e.g., triethylamine in dichloromethane) is another route to introduce the propan-2-amine moiety.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sodium Methoxide-mediated cyclization + acid hydrolysis + recrystallization | Sodium metal, methanol, toluene, HCl | Reflux at 110°C, then 5h reflux in acid | ~89.5% (for intermediate) | High purity, good yield, cost-effective | Multi-step, requires careful temperature control |

| Reductive amination of piperidone intermediate | Piperidone, isopropylamine, NaBH(OAc)3 or H2/Pd-C | Room temperature to mild heating | Moderate to high | Mild conditions, straightforward | Requires reducing agents, possible over-reduction |

| Direct alkylation of amine | (1R)-1-phenyl-2-piperidin-1-ylethanamine, isopropyl halide, base | Room temperature, dichloromethane solvent | Variable | Simple setup | Possible side reactions, lower selectivity |

Research Findings and Perspectives

- The synthetic methods emphasize readily available and inexpensive starting materials, aiming for high yield and purity with minimal by-products.

- Reductive amination is favored for introducing the isopropylamine group due to its mild reaction conditions and versatility.

- The compound’s structure allows for further functionalization to explore pharmacological properties, making efficient and scalable synthesis important for medicinal chemistry research.

- Analytical techniques such as TLC and recrystallization ensure product quality, essential for biological testing and drug development.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Cl2, Br2), Alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

(R)-2,2-Dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine () Structural Difference: Neopentyl (2,2-dimethylpropyl) group replaces the isopropylamine. Impact: Increased steric bulk may reduce metabolic degradation compared to the target compound.

(S)-2-(4-Methoxyphenyl)-N-(1-(3-methoxyphenyl)-2-phenylethyl)propan-2-amine (3ia) ()

- Structural Difference : Methoxy-substituted phenyl groups replace the piperidine and one phenyl group.

- Impact : Methoxy groups enhance electron density, altering receptor binding. The absence of a piperidine ring reduces basicity, likely diminishing interactions with cationic binding sites.

4-MMA-NBOMe (N-[(2-methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine) () Structural Difference: Methoxybenzyl and p-tolyl groups replace the piperidine and phenyl groups. Impact: NBOMe derivatives are known for high serotonin receptor affinity. The target compound’s piperidine ring may shift receptor selectivity away from hallucinogenic activity.

Table 1: Structural and Property Comparison

*Lipophilicity estimated using fragment-based methods.

Pharmacological and Industrial Relevance

- Receptor Interactions : Piperidine-containing compounds often target CNS receptors (e.g., sigma, opioid). The target compound’s piperidine moiety may confer affinity for these receptors, unlike simpler amines like Phenpromethamine ().

- Market Trends : N-(4-methylbenzyl)propan-2-amine () is analyzed for industrial applications, suggesting the target compound could find use in specialty chemicals or pharmaceuticals.

Biological Activity

N-(1-phenyl-2-piperidin-1-ylethyl)propan-2-amine, also known as (1R)-1-phenyl-2-piperidin-1-ylethanamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 250.39 g/mol. The compound features a piperidine ring linked to a phenyl group and an ethylamine moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its binding affinity to dopamine and norepinephrine receptors. These interactions may lead to various physiological effects, including modulation of mood and cognition.

Key Mechanisms:

- Dopamine Receptor Agonism : The compound acts as an agonist at dopamine receptors, which is significant for potential applications in treating mood disorders such as depression and schizophrenia.

- Norepinephrine Reuptake Inhibition : It may also inhibit the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound, revealing promising results in various biological assays.

Study on Antidepressant Effects

A study conducted on animal models indicated that this compound significantly reduced depressive-like behavior in mice subjected to chronic stress. The compound's ability to enhance dopaminergic signaling was linked to improved mood and cognitive function.

Antitumor Activity

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC values obtained were lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer agent .

Discussion

The unique structural characteristics of this compound contribute to its diverse biological activities. Its piperidine ring enhances lipophilicity, facilitating better membrane penetration and receptor binding. This compound stands out among similar amines due to its specific interactions with neurotransmitter systems and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-phenyl-2-piperidin-1-ylethyl)propan-2-amine, and what are their respective yields and purity profiles?

- Methodological Answer : The compound can be synthesized via multi-step alkylation and condensation reactions. A common approach involves reacting 1-phenylpropan-2-amine with piperidine derivatives under controlled conditions. For example, analogous piperidine-containing compounds are synthesized using reagents like phenoxyacetic acid and isopropylamine, followed by purification via column chromatography and characterization via NMR and mass spectrometry . Yields typically range from 50–70%, with purity >95% achievable via recrystallization or HPLC .

Q. How can researchers characterize the structural integrity of This compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the phenyl (δ 7.2–7.4 ppm), piperidinyl (δ 2.5–3.0 ppm), and isopropylamine (δ 1.0–1.4 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides the exact molecular ion (e.g., [M+H]) for validation against theoretical values (e.g., CHN).

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=C aromatic) confirm functional groups .

Q. What are the solubility and stability profiles of This compound under varying pH and temperature conditions?

- Methodological Answer : The compound is lipophilic, with poor aqueous solubility (<1 mg/mL at pH 7.4). Stability studies show degradation <10% at 25°C over 30 days in inert atmospheres. Acidic conditions (pH <3) accelerate decomposition, necessitating storage at -20°C in sealed, argon-flushed vials .

Advanced Research Questions

Q. What are the key challenges in optimizing the enantiomeric purity of This compound during synthesis, and what chiral resolution methods are effective?

- Methodological Answer : Racemization at the chiral center (C2 of propan-2-amine) is a major challenge. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica) can achieve enantiomeric excess (ee) >90%. Chiral HPLC with amylose-based columns effectively separates enantiomers .

Q. How does the introduction of the piperidinyl group in This compound influence its pharmacokinetic properties compared to analogous compounds without this substituent?

- Methodological Answer : Piperidinyl enhances lipophilicity, increasing blood-brain barrier permeability (logP ~2.8 vs. ~1.5 for non-piperidine analogs). In vitro assays show prolonged half-life (t ~6 hours vs. ~2 hours) due to reduced CYP450-mediated metabolism. Computational docking studies suggest piperidine’s nitrogen interacts with hydrophobic pockets in target receptors .

Q. What analytical strategies resolve contradictions in reported bioactivity data for This compound across different studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents) or assay conditions. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.